molecular formula C11H12O4 B1610689 Ethyl 3-acetyl-4-hydroxybenzoate CAS No. 57009-53-7

Ethyl 3-acetyl-4-hydroxybenzoate

Cat. No. B1610689
CAS RN: 57009-53-7
M. Wt: 208.21 g/mol
InChI Key: ZGEGDOHAFHDXAU-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4-hydroxybenzoate is a chemical compound with the molecular formula C11H12O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-acetyl-4-hydroxybenzoate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The structure can be represented as CCOC(=O)c1ccc(O)c(c1)C(C)=O .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • It's used in the regioselective synthesis of 8,8'-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing its role in complex chemical reactions (Reddy & Nagaraj, 2008).
    • The compound plays a role in the preparation of novel hydrazide-hydrazones, which have been investigated for their potential anticancer activity (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).
  • Analysis and Detection Techniques :

    • It's a subject of analysis in the development of a High Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) method for quantifying parabens in food, indicating its relevance in food safety and quality control (Cao et al., 2013).
  • Material Science Applications :

    • Ethyl 3-acetyl-4-hydroxybenzoate is used in the growth and characterization of single crystals by modified vertical Bridgman technique, highlighting its utility in material science (Solanki, Rajesh, & Suthan, 2017).
  • Environmental Studies :

    • The compound is featured in studies of water sample analysis, such as in the development of a fast double-flow microfluidic based liquid phase microextraction (DF-µLPME) combined with a HPLC-UV procedure for determining parabens in water samples (Ramos-Payán, Maspoch, & Llobera, 2017).
  • Pharmaceutical Research :

    • Its derivatives are studied in the context of pharmaceutical applications, such as the investigation of non-linear van't Hoff solubility temperature plots and their pharmaceutical interpretation (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).
  • Energy Studies :

    • The compound is utilized in energy studies, specifically in the determination of gas-phase enthalpies of formation of ethyl hydroxybenzoates through experimental and theoretical approaches (Ledo et al., 2018).

Safety and Hazards

Safety data sheets suggest that Ethyl 3-acetyl-4-hydroxybenzoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

ethyl 3-acetyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEGDOHAFHDXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505032
Record name Ethyl 3-acetyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-acetyl-4-hydroxybenzoate

CAS RN

57009-53-7
Record name Ethyl 3-acetyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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